5-(3,5-DIMETHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE
Overview
Description
5-(3,5-DIMETHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE is a complex organic compound that belongs to the class of dithioloquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core, which is fused with a dithiolo ring, and it is further substituted with a dimethoxybenzoyl group and trimethyl groups.
Preparation Methods
The synthesis of 5-(3,5-DIMETHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE typically involves multiple steps. One common method includes the condensation of 3,5-dimethoxybenzoyl chloride with a suitable quinoline derivative, followed by cyclization and introduction of the dithiolo ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent oxidation .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its derivatives have been explored for their anticancer and anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as protein kinases. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other dithioloquinoline derivatives, such as:
- 4,5-DIMETHYL-1,2-DITHIOLE-3-THIONE
- 4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical reactivity. The unique combination of the dimethoxybenzoyl and trimethyl groups in 5-(3,5-DIMETHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE contributes to its distinct properties and potential applications .
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3S3/c1-12-6-7-16-17(8-12)23(22(2,3)19-18(16)21(27)29-28-19)20(24)13-9-14(25-4)11-15(10-13)26-5/h6-11H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKPQMUFMIPGEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC(=CC(=C4)OC)OC)(C)C)SSC3=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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